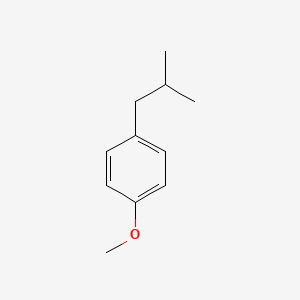

1-Isobutyl-4-methoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-methoxy-4-(2-methylpropyl)benzene |

InChI |

InChI=1S/C11H16O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9H,8H2,1-3H3 |

InChI Key |

SRDOJGMYVZZEOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 1 Isobutyl 4 Methoxybenzene and Its Derivatives

Historical and Contemporary Approaches to 4-Methoxybenzene Ring Functionalization

The functionalization of the 4-methoxybenzene (anisole) ring has evolved significantly over time. Historically, the primary methods relied on the inherent nucleophilicity of the electron-rich aromatic ring. The methoxy (B1213986) group is a powerful activating, ortho-, para-directing group, making classical electrophilic aromatic substitution (EAS) reactions highly effective. docsity.com These traditional methods include nitration, halogenation, and, most relevantly for alkylation, the Friedel-Crafts reaction. askfilo.comyoutube.comyoutube.com These approaches, developed over a century ago, remain fundamental in organic synthesis for introducing alkyl and acyl groups to the anisole (B1667542) ring. beilstein-journals.org

Contemporary approaches have shifted towards greater efficiency, selectivity, and sustainability. A major advancement is the use of transition-metal catalysis to achieve C-H bond functionalization. nih.govacs.org These methods allow for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, often with high regioselectivity that can be controlled by directing groups or steric factors. nih.govacs.org For anisole systems, rhodium-catalyzed oxidative alkenylation and rare-earth metal-catalyzed C-H alkylation with olefins represent cutting-edge strategies for introducing carbon substituents. nih.govrsc.orgnih.gov Furthermore, nickel-catalyzed cross-coupling reactions that cleave the robust C(aryl)-OMe bond of anisoles to couple with Grignard reagents have emerged as a powerful tool for forming new C-C bonds, expanding the toolkit for modifying the anisole scaffold. acs.orgorganic-chemistry.org

Regioselective Alkylation and Isobutylation Techniques for Anisole Systems

Achieving regioselectivity—the preferential reaction at a particular position—is a central challenge in the synthesis of substituted anisoles like 1-Isobutyl-4-methoxybenzene. The methoxy group directs incoming electrophiles to the ortho and para positions. shaalaa.com The choice of synthetic methodology is crucial for controlling the isomeric purity of the final product.

The Friedel-Crafts alkylation is a classic and direct method for introducing an isobutyl group onto the anisole ring. askfilo.comshaalaa.com The reaction typically involves treating anisole with an alkylating agent, such as isobutyl chloride or isobutene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). askfilo.comtamu.edu

Mechanism:

The Lewis acid activates the alkyl halide to generate an electrophile, which is typically a carbocation or a highly polarized complex.

The π-electrons of the anisole ring attack the electrophile in an electrophilic aromatic substitution (EAS) reaction. docsity.com

This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion. The electron-donating nature of the methoxy group stabilizes the positive charge, particularly when the attack occurs at the ortho or para positions. docsity.com

A base (often the Lewis acid-halide complex) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the alkylated anisole product. docsity.com

Due to steric hindrance from the methoxy group, the para-substituted product, this compound, is often the major isomer formed compared to the ortho-isomer. However, a significant mechanistic consideration in Friedel-Crafts alkylation is the propensity for carbocation rearrangements. The initially formed primary isobutyl carbocation can rearrange to the more stable tertiary tert-butyl carbocation, leading to the formation of 1-tert-butyl-4-methoxybenzene as a significant byproduct. This limits the utility of this method for synthesizing pure this compound.

Grignard reactions offer alternative pathways for the synthesis of alkylated anisoles, typically through cross-coupling mechanisms. These methods can provide better control over the final structure and avoid the rearrangement issues associated with Friedel-Crafts alkylation.

One common strategy involves the formation of a Grignard reagent from a haloanisole, such as 4-bromoanisole. This organometallic intermediate can then react with an appropriate isobutyl electrophile.

A more modern and powerful approach is the nickel-catalyzed cross-coupling of anisoles with alkyl Grignard reagents, which proceeds via the cleavage of the typically inert C(aryl)-OMe bond. acs.orgorganic-chemistry.org In this reaction, a catalyst system, often composed of a nickel salt and a specific ligand like 1,3-dicyclohexylimidazol-2-ylidene (ICy), facilitates the coupling of an isobutyl Grignard reagent (isobutylmagnesium bromide) directly with anisole. organic-chemistry.org This methodology effectively uses the methoxy group as a leaving group, enabling the direct formation of the C-C bond at the position previously occupied by the methoxy group. This technique is highly valuable for late-stage functionalization and for substrates where traditional methods are unsuitable. organic-chemistry.org

Direct nucleophilic aromatic substitution (SₙAr) on the anisole ring is generally not feasible due to the absence of a strong electron-withdrawing group to activate the ring. However, nucleophilic approaches can be employed through the generation of an organometallic intermediate.

One such method is the directed ortho-metalation of anisole. Using a strong base like n-butyllithium, anisole can be deprotonated at the position ortho to the methoxy group, which acts as a directed metalation group. The resulting aryllithium species is a potent nucleophile that can react with an isobutyl halide (e.g., isobutyl bromide) to yield 1-isobutyl-2-methoxybenzene. While this specific approach yields the ortho isomer, it demonstrates the principle of using nucleophilic substitution on a metalated anisole ring to achieve controlled alkylation. To obtain the para isomer, a different starting material, such as 4-bromoanisole, would be required, which could undergo metal-halogen exchange to form the corresponding nucleophile for subsequent reaction.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjddhs.com The synthesis of this compound can be made more environmentally benign by applying these principles, particularly through the use of safer solvents, reusable catalysts, and energy-efficient processes. nih.gov

Traditional Friedel-Crafts alkylations often use stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant amounts of hazardous waste during workup. researchgate.net A greener alternative is the use of solid acid catalysts.

Catalytic Routes: Heterogeneous catalysts such as zeolites (e.g., mordenite) and metal-organic frameworks (MOFs) like ZIF-8 have been shown to be effective catalysts for Friedel-Crafts reactions. researchgate.netresearchgate.net These materials offer several advantages:

Reusability: They can be recovered from the reaction mixture by simple filtration and reused multiple times, reducing waste and cost. researchgate.net

Reduced Waste: They eliminate the need for quenching and the subsequent aqueous workup required for traditional Lewis acids.

Selectivity: The defined pore structure of zeolites can impart shape selectivity, potentially favoring the formation of the desired para isomer. researchgate.net

Solvent-Free Synthesis: Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. jddhs.com A synthetic procedure for a derivative of 4-methoxybenzene, (1)-N-4'-methoxybenzyl-1,10-phenanthrolinium bromide, highlights the feasibility of solvent-free steps. ugm.ac.id For instance, the reduction of p-anisaldehyde with NaBH₄ to give 4-methoxybenzyl alcohol and the subsequent conversion to 4-methoxybenzyl bromide can be performed under solvent-free conditions, achieving high yields of 98% and 86%, respectively. ugm.ac.id Applying this principle to the synthesis of this compound could involve running the reaction neat (without any solvent) or using one of the reactants as the solvent, thereby minimizing solvent waste.

The table below compares traditional and green approaches for the synthesis of alkylated anisoles.

| Parameter | Traditional Method (e.g., Friedel-Crafts with AlCl₃) | Green Catalytic Method (e.g., with Zeolite) |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (Lewis Acid) | Catalytic amount of a solid acid (e.g., Zeolite, MOF) researchgate.netresearchgate.net |

| Catalyst Reusability | No, destroyed during workup | Yes, recoverable and reusable researchgate.net |

| Solvents | Often uses halogenated or other volatile organic solvents | Can be run in greener solvents or under solvent-free conditions ugm.ac.id |

| Waste Generation | High (acidic aqueous waste from quenching) | Low (minimal byproducts, no quenching needed) |

| Atom Economy | Lower due to stoichiometric reagent | Higher due to catalytic nature nih.gov |

Atom Economy and Efficiency in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In the context of synthesizing this compound, a high atom economy is desirable to minimize waste and reduce environmental impact. One of the most common methods for its synthesis is the Friedel-Crafts alkylation of anisole with an isobutylating agent, such as isobutyl bromide, in the presence of a Lewis acid catalyst.

A hypothetical atom economy calculation for the Friedel-Crafts alkylation of anisole with isobutyl bromide is presented in the table below.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Anisole | C₇H₈O | 108.14 |

| Isobutyl Bromide | C₄H₉Br | 137.03 |

| Total Reactants | 245.17 | |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₆O | 164.24 |

| Hydrogen Bromide | HBr | 80.91 |

In this reaction, for every mole of this compound produced, one mole of hydrogen bromide is generated as a byproduct. The atom economy for this process would be:

% Atom Economy = (164.24 / 245.17) x 100 ≈ 67.0%

This calculation highlights that a significant portion of the reactant atoms end up in the byproduct. To improve atom economy, alternative synthetic routes that minimize or eliminate byproducts are actively being researched. For instance, direct addition reactions or rearrangements that incorporate all reactant atoms into the final product would represent a more atom-economical approach.

Reduction of Derivatives and Protecting Groups in Synthesis

In multi-step organic syntheses, protecting groups are often employed to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. jocpr.comneliti.com The choice of a protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. tcichemicals.com

In the synthesis of this compound derivatives, a common precursor is a substituted phenol. The hydroxyl group of the phenol is often protected to prevent its interference in subsequent reactions, such as Grignard or Wittig reactions. Common protecting groups for phenols include ethers, such as methyl or benzyl (B1604629) ethers, and silyl ethers. oup.com

The removal of these protecting groups, or deprotection, is a critical step. For instance, a benzyl ether protecting group can be cleaved by catalytic hydrogenolysis. This reduction reaction is typically carried out using hydrogen gas and a palladium-on-carbon catalyst, which regenerates the hydroxyl group. Silyl ethers are commonly removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

Catalytic Systems and Optimized Reaction Conditions for Enhanced Selectivity and Yield

The synthesis of this compound is often achieved through Friedel-Crafts reactions, which can be categorized into alkylation and acylation followed by reduction. The choice of catalyst and reaction conditions is paramount for achieving high selectivity and yield, particularly to obtain the desired para-substituted isomer.

Friedel-Crafts Alkylation: This method involves the direct reaction of anisole with an alkylating agent like isobutyl chloride or isobutylene (B52900) in the presence of a Lewis acid catalyst. However, this reaction is prone to issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products.

Friedel-Crafts Acylation and Reduction: A more controlled approach is the Friedel-Crafts acylation of anisole with isobutyryl chloride or isobutyric anhydride to form 4-methoxyisobutyrophenone. The methoxy group of anisole is an ortho, para-directing group, and the para-product is typically favored due to steric hindrance. The resulting ketone can then be reduced to the desired this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

The table below summarizes various catalytic systems and conditions for the Friedel-Crafts acylation of anisole.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Isobutyryl chloride | Dichloromethane | 0 - rt | High | - |

| FeCl₃ | Isobutyryl chloride | Dichloromethane | rt | Good | - |

| Zeolites | Isobutyric anhydride | Toluene | 100-150 | Moderate to Good | - |

| Ionic Liquids | Isobutyryl chloride | - | rt | High | - |

Recent advancements focus on the use of solid acid catalysts like zeolites and clays, which offer advantages such as easier separation, reusability, and reduced environmental impact compared to traditional homogeneous Lewis acids like aluminum chloride.

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. clearsynth.com The synthesis of this compound labeled with stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) can be achieved through various methods.

Deuterium Labeling: Deuterium can be introduced into the aromatic ring of anisole or its derivatives via acid-catalyzed hydrogen-deuterium exchange using a deuterium source like D₂O or deuterated sulfuric acid (D₂SO₄). nasa.gov To label the isobutyl group, a deuterated starting material such as deuterated isobutyl bromide could be used in a Friedel-Crafts alkylation. Alternatively, selective H-D exchange reactions on the final product can be performed using catalysts like palladium on carbon (Pd/C) with D₂O. nih.gov

Carbon-13 Labeling: The synthesis of ¹³C-labeled this compound typically involves the use of a ¹³C-labeled starting material. For instance, ¹³C-labeled anisole could be synthesized from ¹³C-labeled phenol. nih.gov Alternatively, a ¹³C-labeled isobutyryl chloride could be used in a Friedel-Crafts acylation reaction. The synthesis of labeled compounds often starts with simple, commercially available labeled precursors like ¹³C-labeled carbon dioxide or iodomethane. researchgate.netdoaj.org These labeled molecules are crucial for studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to track the transformation of atoms throughout a chemical or biological process.

Total Synthesis and Semisynthesis Strategies from Complex Precursors

While this compound is a relatively simple molecule, its synthesis from complex, renewable precursors is an area of growing interest in the context of sustainable chemistry. Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds and represents a promising feedstock for the production of valuable chemicals.

Lignin is primarily composed of phenylpropanoid units with varying degrees of methoxylation. Through depolymerization processes such as pyrolysis or hydrogenolysis, lignin can be broken down into a mixture of smaller phenolic compounds. These compounds, such as guaiacol (2-methoxyphenol) and syringol (2,6-dimethoxyphenol), can serve as starting materials for the synthesis of this compound and its derivatives.

The synthetic strategy would involve the following key steps:

Depolymerization of Lignin: Breaking down the complex lignin polymer into monomeric and oligomeric aromatic compounds.

Hydrodeoxygenation (HDO): Catalytically removing hydroxyl and other oxygen-containing functional groups to produce simpler phenols and anisoles.

Alkylation: Introducing the isobutyl group onto the aromatic ring of the derived phenolic or anisolic compounds through a Friedel-Crafts type reaction.

This approach represents a semisynthesis, as it starts from a naturally occurring complex precursor. The development of efficient catalytic systems for the selective conversion of lignin-derived compounds into specific target molecules like this compound is a key challenge in biorefinery research. ktappi.krresearchgate.net

Reaction Mechanisms and Reactivity Studies of 1 Isobutyl 4 Methoxybenzene

Electrophilic Aromatic Substitution (EAS) Pathways of 1-Isobutyl-4-methoxybenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The reaction typically proceeds through a two-step mechanism involving the formation of a cationic intermediate. masterorganicchemistry.comlibretexts.org

The position at which an incoming electrophile attacks the ring, known as regioselectivity, is controlled by the existing substituents. Both the methoxy (B1213986) and isobutyl groups are classified as activating, ortho-, para-directing groups. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating group. The oxygen atom, being adjacent to the aromatic ring, donates electron density through resonance by its lone pairs. This significantly increases the nucleophilicity of the ring, particularly at the ortho (C2, C6) and para (C4) positions, making the molecule much more reactive than benzene. wikipedia.org

Isobutyl Group (-CH₂CH(CH₃)₂): As an alkyl group, it is a weakly activating substituent that donates electron density to the ring through an inductive effect. It also directs incoming electrophiles to the ortho and para positions.

In this compound, the powerful resonance effect of the methoxy group is the dominant directing influence. Since the para position is already occupied by the isobutyl group, electrophilic attack is directed primarily to the positions ortho to the methoxy group (C2 and C6). However, the bulky nature of the isobutyl group at C4 creates steric hindrance, which may slightly disfavor substitution at the adjacent C3 and C5 positions, though these are electronically disfavored anyway. The primary sites for electrophilic attack are therefore the C2 and C6 positions, which are equivalent.

The standard mechanism for EAS involves the attack of the aromatic π-system on an electrophile, leading to the formation of a resonance-stabilized carbocation known as an arenium ion, or Wheland intermediate. wikipedia.org The stability of this intermediate is crucial for the reaction rate.

For this compound, attack at the ortho position (C2) relative to the methoxy group yields an arenium ion that is particularly stable. This is because one of the resonance structures places the positive charge on the carbon atom (C1) bearing the methoxy group, allowing the lone pairs on the oxygen to delocalize the charge. This fourth resonance structure, involving an oxonium ion, significantly stabilizes the intermediate and lowers the activation energy for the ortho (and para) substitution pathway. The inductive effect of the isobutyl group also contributes to stabilizing the positive charge in the ring.

However, it is important to note that recent computational and experimental studies have challenged the paradigm that arenium ions are obligatory intermediates in all EAS reactions. In some cases, particularly with reactive substrates in nonpolar media, concerted one-stage substitution pathways or alternative addition-elimination mechanisms may compete with or replace the traditional two-stage arenium ion mechanism.

Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of this compound then attacks the nitronium ion, primarily at the C2 position, to form the stabilized arenium ion, followed by deprotonation to yield 1-isobutyl-4-methoxy-2-nitrobenzene. masterorganicchemistry.com

Halogenation: The halogenation of aromatic rings (e.g., with Cl₂ or Br₂) requires a Lewis acid catalyst, such as AlCl₃ or FeBr₃. The catalyst polarizes the halogen-halogen bond, creating a strong electrophile (e.g., Br⁺---[FeBr₄]⁻). The electron-rich ring attacks the positive end of the halogen dipole. The resulting arenium ion is then deprotonated, often by the [FeBr₄]⁻ anion, to restore aromaticity and regenerate the catalyst. masterorganicchemistry.com

Sulfonation: This reaction is typically performed using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. SO₃ is a powerful electrophile that is attacked by the aromatic ring. A proton is then removed from the arenium ion intermediate, and subsequent protonation of the oxygen atom yields the sulfonic acid product. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating in dilute aqueous acid. masterorganicchemistry.com

Radical and Photochemical Reactions Involving the Methoxybenzene Moiety

While less common than electrophilic substitutions, the methoxybenzene moiety can participate in radical and photochemical reactions. The electron-donating nature of the methoxy group can influence these pathways.

Radical Reactions: Enzymatic systems, such as those involving unspecific peroxygenases (UPOs), can oxidize anisole (B1667542) and its derivatives through radical mechanisms. nih.gov These reactions often involve an initial one-electron oxidation to form a radical cation. This can lead to subsequent reactions like hydroxylation or O-demethylation. nih.gov For this compound, radical abstraction could potentially occur at the benzylic position of the isobutyl group, although this position is less reactive than secondary or tertiary benzylic sites.

Photochemical Reactions: Anisole and its derivatives are known to undergo photochemical reactions, such as photocycloaddition with olefins. rsc.orgacs.org These reactions, often proceeding via an excited state of the aromatic ring, can lead to the formation of complex cyclic structures. The methoxy group influences the regioselectivity of these additions. rsc.org The presence of the isobutyl group would likely add steric constraints to these cycloaddition pathways.

Oxidation and Reduction Chemistry of this compound and Related Derivatives

Oxidation: The electron-rich nature of the this compound ring makes it susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or the formation of quinone-type structures. Side-chain oxidation of the isobutyl group can also occur, for instance, using reagents like chromic acid, potentially converting the alkyl group into a carboxylic acid, although this is generally more efficient for alkyl chains with a benzylic hydrogen. youtube.com Enzymatic oxidation can lead to hydroxylation and demethylation of the methoxy group. nih.gov

Reduction: The most notable reduction reaction for alkoxybenzenes like this compound is the Birch reduction. wikipedia.org This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.combyjus.comwikipedia.org It reduces the aromatic ring to a non-conjugated diene. For an electron-donating group like -OCH₃, the reduction yields a 1,4-cyclohexadiene (B1204751) product where the double bonds are not in conjugation with the oxygen, resulting in a stable enol ether. wikipedia.orgmasterorganicchemistry.com

Mechanistic Investigations of Side Reactions and Byproduct Formation

Several side reactions can occur during the chemical transformations of this compound, leading to the formation of byproducts.

Polysubstitution: Because the methoxy and isobutyl groups strongly activate the ring, further electrophilic substitution can occur after the first, leading to di- or tri-substituted products. For instance, dinitration could occur under harsh nitrating conditions. However, the steric bulk of the existing substituents and the deactivating effect of the newly introduced group (if it is electron-withdrawing, like -NO₂) can mitigate this. lkouniv.ac.in

Ipso Substitution: This is a significant side reaction where the electrophile attacks a carbon atom that already bears a substituent. wikipedia.orgquora.com The alkyl group, in this case, the isobutyl group, is susceptible to replacement, a process known as dealkylation. For example, during nitration of similar compounds like 4-isopropylanisole, significant ipso-attack at the carbon bearing the alkyl group is observed. rsc.org This leads to the formation of an ipso-Wheland intermediate, which can then lose the isobutyl group (as a carbocation) to form 4-methoxynitrobenzene. This process is termed nitrodeisobutylation and can be a major competing pathway, especially when the alkyl group can form a relatively stable carbocation. quora.comrsc.org

Computational Chemistry in Elucidating Reaction Transition States and Intermediates

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to capture through experimental methods alone. Through the use of quantum chemical calculations, researchers can model the potential energy surface of a reaction, identifying and characterizing the structures and energies of reactants, products, transition states, and intermediates. For a molecule like this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into its reactivity in various chemical transformations. While specific computational studies on this compound are not extensively documented, a wealth of information can be gleaned from theoretical investigations of analogous compounds such as anisole (methoxybenzene) and other alkyl-substituted aromatic ethers. These studies serve as a valuable framework for understanding the electronic and steric effects of the isobutyl and methoxy groups on the reaction pathways.

One of the primary areas where computational chemistry has provided significant clarity is in the mechanism of electrophilic aromatic substitution (EAS), a fundamental reaction for compounds like this compound. The traditional view of EAS involves a two-step mechanism proceeding through a distinct σ-complex (Wheland intermediate). However, computational studies on the chlorination of anisole have challenged this paradigm. DFT calculations have suggested that, in nonpolar solvents and in the absence of a Lewis acid catalyst, the reaction may not involve a stable arenium ion intermediate. Instead, it can proceed through a more concerted mechanism with a single transition state or via addition-elimination pathways.

For instance, in the computationally modeled chlorination of anisole, intrinsic reaction coordinate (IRC) calculations confirmed that a single transition state connects the initial complex of anisole and Cl₂ to the final product, bypassing a stable intermediate. This highlights the power of computational methods to refine and even revise long-standing mechanistic models. The isobutyl group in this compound, being an electron-donating group, would be expected to influence the stability of any potential intermediates or transition states in a similar fashion to other alkyl groups.

The table below illustrates hypothetical energy profiles for the chlorination of an analogous compound, anisole, as determined by DFT calculations. Such data is crucial for comparing the feasibility of different reaction pathways.

| Reaction Pathway | Species | Relative Energy (kcal/mol) |

| Bimolecular Mechanism (para-substitution) | Anisole + Cl₂ | 0.0 |

| Transition State (TS1) | +15.2 | |

| para-Chloroanisole + HCl | -25.8 | |

| Trimolecular Mechanism (Cl₂-assisted) | Anisole + 2Cl₂ | 0.0 |

| Transition State (TS2) | +10.5 | |

| para-Chloroanisole + HCl + Cl₂ | -25.8 | |

| Note: The data presented is illustrative and based on computational studies of anisole chlorination. The actual energy values for this compound would require specific calculations. |

Another significant reaction for this compound is the cleavage of the ether bond. Computational studies have been instrumental in elucidating the mechanisms of such reactions. For example, the demethylation of aryl methyl ethers using boron tribromide (BBr₃) has been investigated using DFT. These studies have proposed a new mechanistic pathway that involves charged intermediates and suggests that one equivalent of BBr₃ can cleave up to three equivalents of the ether. The calculations predicted a multi-cycle mechanism, a level of detail that would be challenging to ascertain solely from experimental observation.

The computational analysis of the BBr₃-facilitated demethylation of anisole revealed transition states with Sₙ2-like geometries. The calculated activation barriers for different proposed pathways help in determining the most likely mechanism.

| Mechanistic Step | Transition State | Calculated Activation Energy (kcal/mol) | Key Structural Features |

| Demethylation of Mono-ether Adduct | 2-TS | 24.8 | Trigonal bipyramidal carbon center; C-O bond length: 1.82 Å, C-Br bond length: 2.72 Å |

| Demethylation of Di-ether Adduct | 4-TS | 23.2 | Trigonal bipyramidal carbon center; C-O bond length: 1.94 Å, C-Br bond length: 2.58 Å |

| Note: Data is based on computational studies of anisole demethylation with BBr₃. Bond lengths are indicative of the transition state structure. |

These computational findings, by analogy, suggest that the ether cleavage of this compound would also proceed through complex, multi-step pathways. The presence of the isobutyl group might introduce steric hindrance that could affect the energy barriers of the transition states, a hypothesis that can be precisely tested through dedicated computational modeling.

Theoretical and Computational Chemistry of 1 Isobutyl 4 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of molecules like 1-Isobutyl-4-methoxybenzene. These methods provide a microscopic understanding of molecular behavior.

Density Functional Theory (DFT) has become a revolutionary tool in quantum chemistry for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. acs.org It is used to determine the energetics, structure, and properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. acs.org For aromatic compounds like substituted methoxybenzenes, DFT methods, particularly with hybrid functionals like B3LYP, have been extensively tested and proven effective for predicting molecular geometries, vibrational frequencies, and electronic properties. acs.orgiosrjournals.org

DFT calculations are employed to optimize the molecular geometry of this compound in its electronic ground state (S₀), as well as in its first singlet excited state (S₁) and triplet state (T₁). researchgate.net Such studies provide detailed information on how the bond lengths and angles change upon electronic excitation. Time-dependent DFT (TD-DFT) is a widely used extension for studying excited-state properties, though it has known limitations for certain types of excitations like charge-transfer and Rydberg states. mdpi.comarxiv.org For more challenging excited states, orbital-optimized DFT methods can offer a more accurate description. arxiv.org

Table 1: Representative Parameters from DFT Calculations

| Parameter | Ground State (S₀) | Excited State (S₁) | Description |

|---|---|---|---|

| Energy | E₀ | E₁ | The total electronic energy of the molecule in a specific state. |

| Geometry | Optimized bond lengths/angles | Optimized bond lengths/angles | The lowest-energy arrangement of atoms in each electronic state. |

| Dipole Moment | µ₀ | µ₁ | A measure of the polarity of the molecule, which can change upon excitation. |

| Vibrational Frequencies | ν₁, ν₂, ... | ν'₁, ν'₂, ... | Frequencies of molecular vibrations, used to characterize stationary points on the potential energy surface. |

Molecular orbital (MO) theory describes the location and behavior of electrons within a molecule. rowansci.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern chemical reactivity and electronic properties. rowansci.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties. rowansci.comdntb.gov.ua For this compound, the electron-donating methoxy (B1213986) group and the alkyl isobutyl group would influence the energy and localization of these orbitals on the benzene (B151609) ring.

The charge distribution within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. ajchem-a.com These maps illustrate the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ajchem-a.comdntb.gov.ua In this compound, the oxygen atom of the methoxy group and the π-system of the aromatic ring are expected to be regions of negative potential, attractive to electrophiles. Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides a quantitative measure of the partial charge on each atom, revealing charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.netresearchgate.net

Table 2: Key Properties from Molecular Orbital and Charge Analysis

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; influenced by the methoxy and isobutyl groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; localized primarily on the aromatic ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and the energy of the lowest electronic transition. rowansci.com |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Quantifies the electron distribution and identifies polar bonds. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential. | Visually identifies sites for nucleophilic and electrophilic attack. researchgate.netajchem-a.com |

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond via homolysis, resulting in two radical fragments. wikipedia.org It is a direct measure of the strength of a chemical bond and is crucial for assessing the thermal stability and potential reaction pathways of a molecule. BDE values are typically determined for the gaseous state at a standard temperature (298 K). ucsb.edunist.gov

For this compound, key BDEs would include those for the C-H bonds on the isobutyl group and the aromatic ring, the C-C bonds within the isobutyl substituent, the C-O bond of the methoxy group, and the C-C bond connecting the isobutyl group to the ring. The stability of the resulting radicals plays a significant role in determining these values. For instance, the benzylic C-H bonds on the carbon attached to the ring are expected to be weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. Computational methods, particularly DFT, can accurately predict BDEs, providing valuable data for understanding molecular stability.

Table 3: Representative Bond Dissociation Energies (Illustrative)

| Bond Type in Molecule | Typical BDE Range (kJ/mol) | Notes |

|---|---|---|

| Aromatic C-H | ~430-470 | Strength influenced by substituents on the ring. |

| Aliphatic C-H (primary) | ~420 | Refers to C-H bonds on the methyl groups of the isobutyl moiety. |

| Aliphatic C-H (tertiary) | ~400 | Refers to the single C-H bond on the isobutyl group's tertiary carbon. |

| Aryl-Alkyl C-C | ~370 | The bond connecting the isobutyl group to the benzene ring. |

| Aryl-O | ~430 | The bond between the benzene ring and the methoxy oxygen. |

| O-CH₃ | ~350 | The bond between the methoxy oxygen and its methyl group. |

Note: These are general, illustrative values. Actual BDEs for this compound would require specific calculations.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net The potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. weizmann.ac.il Characterizing the PES by identifying local minima (stable conformers) and the transition states that connect them is essential for understanding a molecule's flexibility, dynamics, and average structure. weizmann.ac.il

For this compound, conformational flexibility arises primarily from rotations around two key single bonds:

The C-C bond connecting the isobutyl group to the benzene ring.

The C-C bond within the isobutyl group itself (between the CH₂ and CH carbons).

Scanning the PES by systematically rotating these bonds allows for the identification of the lowest-energy conformer (global minimum) and other stable, low-energy conformers. These calculations reveal the energy barriers to rotation, which determine the rates of interconversion between different conformations at a given temperature. The topography of the PES—whether it resembles a single, deep funnel or a landscape with multiple competing basins—governs the dynamic properties of the molecule. weizmann.ac.ilscispace.com

Molecular Docking and Dynamics Simulations for Investigating Ligand-Target Interactions (Methodological Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govmdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.commdpi.com The process involves:

Preparation: Generating 3D structures of both the ligand and the receptor. This includes adding hydrogen atoms and assigning partial charges.

Search Algorithm: Systematically exploring different positions and orientations of the ligand within the receptor's binding site.

Scoring Function: Estimating the binding affinity (e.g., in kcal/mol) for each generated pose to rank the most likely binding modes. nih.gov

Molecular Dynamics (MD) Simulations provide a more detailed, dynamic view of the ligand-receptor complex. mdpi.com Starting from a promising docked pose, MD simulations solve Newton's equations of motion for every atom in the system over time (typically nanoseconds to microseconds). mdpi.com This methodology allows researchers to:

Assess the stability of the predicted binding pose. mdpi.com

Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.com

Observe conformational changes in both the ligand and the protein upon binding.

Calculate more accurate binding free energies.

The combination of docking to predict initial poses and MD to refine and validate them is a standard and robust approach in computational drug discovery. nih.gov

Table 4: Methodological Steps in Docking and MD Simulations

| Step | Technique | Purpose |

|---|---|---|

| 1. System Preparation | Various software tools | Prepare 3D structures of the ligand (this compound) and the target receptor for simulation. |

| 2. Binding Site Prediction | Site mapping algorithms | Identify potential binding pockets on the receptor surface. |

| 3. Molecular Docking | AutoDock, Glide, etc. | Predict the most favorable binding pose and estimate binding affinity. mdpi.com |

| 4. MD Simulation Setup | GROMACS, AMBER, etc. | Place the docked complex in a simulated physiological environment (e.g., a water box with ions). |

| 5. Energy Minimization | Steepest descent, conjugate gradient | Relax the system to remove any steric clashes before the simulation begins. mdpi.com |

| 6. Equilibration | NVT and NPT ensembles | Gradually bring the system to the desired temperature and pressure. |

| 7. Production MD | MD simulation engines | Run the simulation for a set period to collect trajectory data for analysis. |

| 8. Trajectory Analysis | VMD, etc. | Analyze stability (RMSD), flexibility (RMSF), and specific interactions over time. |

Development of Structure-Reactivity Models for Substituted Methoxybenzenes

Structure-reactivity models, such as Quantitative Structure-Activity Relationships (QSAR), aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. For substituted methoxybenzenes, these models can predict how changes in the substituent pattern affect a particular property.

A classic approach involves the use of Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). ibm.com These constants quantify the electron-donating or electron-withdrawing nature of a substituent. For instance, a systematic study of methoxy-substituted benzenediazonium (B1195382) cations found a clear relationship between the substituent pattern and the N-N stretching frequency, which in turn correlated with reactivity. ibm.comdocumentsdelivered.com

For a compound like this compound, structure-reactivity models would consider the electronic effect of the methoxy group (electron-donating through resonance) and the isobutyl group (weakly electron-donating through induction), as well as steric effects. By building models based on a series of related anisole (B1667542) derivatives, it becomes possible to predict properties like reaction rates in electrophilic aromatic substitution, oxidation potentials, or binding affinities to a specific receptor, without needing to synthesize and test every compound.

Prediction of Spectroscopic Signatures via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These calculations are typically performed after an initial geometry optimization of the molecule's structure to find its most stable conformation.

NMR Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. researchgate.net Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become standard for computing NMR isotropic shielding constants. researchgate.netnih.gov These constants are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that would be observed experimentally. The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when conformational averaging is considered. nih.gov

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The methoxy group (-OCH₃) acts as an electron-donating group, increasing electron density on the aromatic ring, particularly at the ortho and para positions. The isobutyl group is a weakly electron-donating alkyl group. Based on these principles and data from analogous compounds, the expected chemical shifts can be estimated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR Predictions

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H on -OCH₃ | 3.7 - 3.8 | Singlet |

| Aromatic H (ortho to -OCH₃) | 6.8 - 6.9 | Doublet |

| Aromatic H (ortho to -CH₂-) | 7.0 - 7.1 | Doublet |

| H on -CH₂- | 2.4 - 2.5 | Doublet |

| H on -CH- | 1.8 - 2.0 | Multiplet |

¹³C NMR Predictions

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary C (ipso, attached to -OCH₃) | 157 - 159 |

| Aromatic CH (ortho to -OCH₃) | 113 - 115 |

| Aromatic CH (ortho to -CH₂-) | 129 - 131 |

| Quaternary C (ipso, attached to -CH₂-) | 130 - 132 |

| C in -OCH₃ | 54 - 56 |

| C in -CH₂- | 44 - 46 |

| C in -CH- | 30 - 32 |

| C in -CH₃ (isobutyl) | 22 - 24 |

Note: These are estimated values based on computational principles and data for analogous structures. Actual calculated values may vary depending on the level of theory and basis set used.

IR Spectroscopy Prediction

Theoretical vibrational spectroscopy involves calculating the harmonic vibrational frequencies of the optimized molecular structure. DFT methods are highly effective for predicting the frequencies and intensities of IR absorption bands. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement with experimental spectra. researchgate.net

The predicted IR spectrum of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. These include stretching and bending modes of the aromatic ring, the C-O ether linkage, and the alkyl C-H bonds of the isobutyl and methoxy groups. Phenyl alkyl ethers typically show two prominent C–O stretching absorbances. pressbooks.publibretexts.org

Table 2: Predicted Principal IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of H atoms on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the isobutyl and methoxy groups. |

| Aromatic C=C Stretch | 1615 - 1580, 1510 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-H Bending | 1470 - 1430 | Bending (scissoring, rocking) vibrations of the CH₂ and CH₃ groups. |

| Asymmetric C-O-C Stretch | 1270 - 1230 | Stretching of the aryl-ether C-O bond. Characteristic of aryl alkyl ethers. quimicaorganica.org |

| Symmetric C-O-C Stretch | 1050 - 1020 | Stretching of the alkyl-ether C-O bond. |

| Aromatic C-H Out-of-Plane Bending | 850 - 810 | Bending of C-H bonds out of the plane of the ring, indicative of 1,4-disubstitution. |

Note: These are frequency ranges typical for the assigned functional groups. Specific values are obtained from quantum chemical calculations.

UV-Vis Spectroscopy Prediction

The electronic absorption spectra (UV-Vis) of molecules are predicted computationally using methods that can describe electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used approach for calculating the vertical excitation energies and corresponding oscillator strengths, which correlate with the absorption maxima (λmax) and intensities of UV-Vis peaks. nih.govmdpi.com

The UV-Vis spectrum of this compound is primarily determined by the methoxybenzene chromophore. The electronic transitions are typically π → π* in nature, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. The presence of the electron-donating methoxy and alkyl groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption for this compound

| Transition Type | Predicted λmax (nm) | Associated Orbitals |

|---|---|---|

| π → π* | ~ 275 - 285 | HOMO → LUMO |

| π → π* | ~ 220 - 230 | Deeper π orbitals → LUMO/LUMO+1 |

Note: Predicted λmax values are based on TD-DFT calculations for similar methoxybenzene derivatives. nih.gov The solvent environment can influence the exact position of the absorption maxima.

Advanced Analytical Techniques in the Research of 1 Isobutyl 4 Methoxybenzene

Application of High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of 1-Isobutyl-4-methoxybenzene, offering high accuracy and resolving power to elucidate reaction pathways and identify metabolites. nih.gov HRMS instruments can determine the elemental composition of unknown compounds, which is crucial for identifying reaction intermediates and degradation products. nih.gov

In the context of reaction monitoring, HRMS can track the formation of this compound and the disappearance of starting materials, providing insights into reaction kinetics and mechanisms. The high sensitivity of HRMS allows for the detection of trace-level impurities and byproducts that could affect the purity and yield of the final product.

When studying the metabolism of this compound, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful technique for identifying metabolites in complex biological matrices. nih.gov The metabolism of compounds structurally similar to this compound, such as ibuprofen, has been extensively studied using LC-HRMS. nih.govnih.gov These studies reveal that common metabolic transformations include hydroxylation, carboxylation, and glucuronidation. nih.govresearchgate.net By analogy, potential metabolites of this compound can be predicted and then targeted for identification using HRMS. The accurate mass measurements provided by HRMS allow for the confident identification of these metabolites by comparing their measured mass-to-charge ratios with theoretical values.

Table 1: Hypothetical Metabolites of this compound and their Predicted Mass Spectral Data

| Putative Metabolite | Biotransformation | Molecular Formula | Predicted [M+H]⁺ (m/z) |

|---|---|---|---|

| Hydroxy-1-isobutyl-4-methoxybenzene | Hydroxylation | C₁₁H₁₆O₂ | 181.1223 |

| Carboxy-1-isobutyl-4-methoxybenzene | Oxidation of isobutyl group | C₁₁H₁₄O₃ | 195.0965 |

| O-desmethyl-1-isobutyl-4-methoxybenzene | Demethylation | C₁₀H₁₄O | 151.1117 |

| Glucuronide conjugate | Glucuronidation | C₁₇H₂₄O₈ | 357.1544 |

Chromatographic Methodologies for Isolation and Purification of Analogs and Byproducts

Chromatographic techniques are fundamental for the isolation and purification of this compound, as well as for the separation and analysis of its analogs and any byproducts formed during synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of non-volatile compounds. For the analysis of this compound and its analogs, a reversed-phase HPLC method would be most suitable. researchgate.netrasayanjournal.co.innih.gov Method development would involve optimizing several parameters to achieve good resolution and peak shape.

Stationary Phase: A C18 or C8 column is a common choice for the separation of moderately non-polar compounds like this compound. researchgate.net

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. researchgate.netnih.gov The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve the desired separation.

Detection: UV detection is suitable for aromatic compounds like this compound, with the detection wavelength set to a maximum absorbance of the chromophore. rasayanjournal.co.in

Table 3: Exemplar HPLC Method Parameters for the Analysis of this compound and its Analogs

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. mdpi.commdpi.comnih.govnih.gov In the context of this compound synthesis, GC-MS is invaluable for identifying volatile starting materials, solvents, and byproducts. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass spectral data for each component, allowing for their identification. mdpi.commdpi.comnih.govnih.gov

A typical GC-MS analysis would involve dissolving the sample in a suitable volatile solvent and injecting it into the GC. The components are then separated on a capillary column and detected by the mass spectrometer.

Table 4: Typical GC-MS Parameters for the Analysis of Volatile Components in the Synthesis of this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

Integration of Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound, particularly when present in complex mixtures such as essential oils or synthetic reaction products, necessitates powerful separation and detection methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are exceptionally well-suited for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in this domain, offering high-resolution separation and definitive molecular identification. thermofisher.comresearchgate.net

In a typical GC-MS analysis, the volatile components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component, including this compound, elutes from the column, it enters the mass spectrometer. There, it is ionized, most commonly by electron impact (EI), causing the molecule to fragment in a predictable and reproducible manner. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification by comparing the obtained spectrum with spectral libraries. nih.gov

The mass spectrum of this compound is characterized by its molecular ion peak (the peak representing the intact molecule) and several key fragment ions. The fragmentation is governed by the stability of the resulting carbocations. Key fragmentation pathways for alkyl-substituted methoxybenzenes involve cleavage at the benzylic position and loss of alkyl fragments.

Key Research Findings from GC-MS Analysis:

Separation and Identification: GC-MS effectively separates this compound from isomers and other related compounds within a complex sample, such as an essential oil. nepjol.infonih.gov The retention time provides a preliminary identification parameter, while the mass spectrum confirms the structure.

Fragmentation Pattern: The electron impact mass spectrum of this compound would be expected to show a prominent molecular ion peak at m/z 164. The most significant fragmentation would likely be the benzylic cleavage, resulting in the loss of a propyl radical (•CH(CH₃)₂) to form a stable tropylium-like cation at m/z 121. Another characteristic fragmentation would be the loss of the isobutyl group, leading to a fragment at m/z 107. The presence of the isobutyl group itself can be indicated by peaks corresponding to C₄H₉⁺ (m/z 57).

Below is an interactive data table summarizing the expected key mass-to-charge ratios (m/z) and their corresponding ionic fragments for this compound in a GC-MS analysis.

| m/z (Mass-to-Charge Ratio) | Proposed Ionic Fragment | Structural Formula of Fragment | Significance |

| 164 | Molecular Ion | [C₁₁H₁₆O]⁺• | Confirms the molecular weight of the compound. |

| 149 | [M - CH₃]⁺ | [C₁₀H₁₃O]⁺ | Loss of a methyl group from the isobutyl moiety. |

| 121 | [M - C₃H₇]⁺ | [C₈H₉O]⁺ | Result of benzylic cleavage, a highly stable fragment. |

| 107 | [M - C₄H₉]⁺ | [C₇H₇O]⁺ | Loss of the entire isobutyl side chain. |

| 57 | [C₄H₉]⁺ | [CH₂CH(CH₃)₂]⁺ | Characteristic fragment for the isobutyl group. |

This data is representative and based on established fragmentation principles for similar aromatic ethers.

The integration of GC with MS provides a robust analytical tool for both the qualitative and quantitative analysis of this compound in intricate samples, which is crucial for quality control in the fragrance industry and for the profiling of natural products. thermofisher.comchromatographyonline.com

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Vibrations and Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.

For this compound, the FT-IR spectrum can be interpreted by considering the characteristic vibrations of its constituent parts: the p-disubstituted benzene (B151609) ring, the methoxy (B1213986) group, and the isobutyl group.

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the benzene ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the isobutyl and methoxy groups are observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic peaks in the 1450-1610 cm⁻¹ range.

C-O Stretching: The ether linkage (Aryl-O-CH₃) results in strong, characteristic asymmetric and symmetric stretching bands. The Aryl-O stretch is typically found around 1250 cm⁻¹, while the O-CH₃ stretch is observed near 1040 cm⁻¹. researchgate.net

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,4- or para-substitution) is strongly indicated by the C-H out-of-plane bending vibrations, which typically produce a strong band in the 800-850 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. While most of the scattered light is at the same frequency as the laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering), with the frequency difference corresponding to the molecule's vibrational frequencies. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR.

Key Raman bands for this compound would include strong signals for the symmetric stretching of the benzene ring and the C-C bonds of the alkyl substituent.

The following interactive table presents a detailed assignment of the principal vibrational modes for this compound, based on data from similar p-substituted anisole (B1667542) derivatives and general spectroscopic principles. researchgate.netnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Technique |

| ~3050 | Aromatic C-H Stretch | Stretching of C-H bonds on the benzene ring. | FT-IR, Raman |

| ~2960 | Asymmetric CH₃ Stretch | Asymmetric stretching of methyl C-H bonds in the isobutyl group. | FT-IR, Raman |

| ~2925 | Asymmetric CH₂ Stretch | Asymmetric stretching of methylene (B1212753) C-H bonds in the isobutyl group. | FT-IR, Raman |

| ~2870 | Symmetric CH₃/CH₂ Stretch | Symmetric stretching of C-H bonds in the isobutyl group. | FT-IR, Raman |

| ~1610 | Aromatic C=C Stretch | In-plane stretching of the benzene ring. | FT-IR, Raman |

| ~1510 | Aromatic C=C Stretch | In-plane stretching of the benzene ring. | FT-IR, Raman |

| ~1465 | Aliphatic C-H Bend | Bending (scissoring) of CH₂ and CH₃ groups. | FT-IR |

| ~1250 | Asymmetric Aryl-O-C Stretch | Asymmetric stretching of the aryl-ether bond. | FT-IR (Strong) |

| ~1180 | In-plane C-H Bend | Bending of aromatic C-H bonds within the plane of the ring. | FT-IR |

| ~1040 | Symmetric Aryl-O-C Stretch | Symmetric stretching of the alkyl-ether bond. | FT-IR |

| ~830 | Out-of-plane C-H Bend | Bending of two adjacent aromatic C-H bonds out of the plane (para-substitution). | FT-IR (Strong) |

Note: The presented wavenumbers are approximate and can vary based on the sample state (liquid, gas, solid) and the specific spectroscopic instrumentation.

Together, FT-IR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, confirming its structural integrity and providing insights into the electronic effects of the substituents on the aromatic ring.

Mechanistic Investigations of Biological Interactions of 1 Isobutyl 4 Methoxybenzene Strictly Molecular and Non Clinical

Molecular Basis of Enzyme-Inhibitor Interactions of Anisole (B1667542) Derivatives

The interaction of small molecules, such as anisole derivatives, with enzymes is a cornerstone of pharmacology. These interactions can lead to the inhibition or modulation of enzyme activity, thereby influencing biochemical pathways. The nature of these interactions is governed by the three-dimensional structures of both the small molecule (ligand) and the enzyme, particularly the active site or allosteric sites.

The binding mode of an inhibitor describes its orientation and conformation within the enzyme's binding pocket. Understanding the binding mode is crucial for elucidating the mechanism of inhibition and for the rational design of more potent and selective inhibitors. Various experimental and computational techniques are employed to determine these binding modes.

Key Interactions:

Hydrogen Bonds: These are critical for the specificity of ligand binding. The methoxy (B1213986) group on the anisole ring of 1-Isobutyl-4-methoxybenzene can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The isobutyl group and the benzene (B151609) ring are nonpolar and are likely to interact with hydrophobic pockets within an enzyme's active site, contributing significantly to binding affinity.

Pi-Pi Stacking: The aromatic ring of anisole derivatives can interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the enzyme's active site through pi-pi stacking.

For instance, in the development of 2-cyclopentyloxyanisole derivatives as potential anticancer agents, molecular docking studies were used to predict the binding modes of these compounds within the active sites of target enzymes. nih.gov These studies help to visualize how the anisole core and its substituents fit into the binding pocket and which interactions are most important for affinity.

Illustrative Binding Modes of Anisole Derivatives:

| Target Enzyme | Anisole Derivative Scaffold | Key Interacting Residues (Hypothetical) | Dominant Interaction Type |

| Cyclooxygenase-2 (COX-2) | 2-alkoxy-anisole | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

| Phosphodiesterase 4 (PDE4) | 3-alkoxy-4-methoxybenzaldehyde | Gln369, Asn321, Met273 | Hydrophobic, Hydrogen Bonding |

| Tyrosinase | 4-substituted anisole | His244, His259, His263 (copper-coordinating) | Metal Coordination, Hydrophobic |

This table is illustrative and provides a hypothetical representation of potential interactions based on the known binding sites of these enzymes and the chemical nature of anisole derivatives.

Enzyme kinetics studies are essential to characterize the mechanism of inhibition. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed. These are distinguished by how the inhibitor affects the enzyme's Michaelis constant (K_m) and maximum velocity (V_max).

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent K_m but does not affect V_max.

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. This decreases the V_max but does not affect the K_m.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent V_max and K_m.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, with different affinities. This affects both V_max and K_m.

Hypothetical Kinetic Parameters for an Anisole Derivative:

| Enzyme Target | Inhibition Type | K_i (Inhibition Constant) (µM) | Effect on K_m | Effect on V_max |

| Hypothetical Kinase A | Competitive | 15.2 | Increase | No change |

| Hypothetical Phosphatase B | Non-competitive | 25.8 | No change | Decrease |

| Hypothetical Hydrolase C | Mixed | 8.5 | Increase/Decrease | Decrease |

This table presents hypothetical data to illustrate how the kinetic parameters of an anisole derivative as an enzyme inhibitor would be reported.

Receptor Binding Studies and Ligand-Protein Dynamics at the Molecular Level

Receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. This is typically expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50). High affinity is often a prerequisite for a compound's biological activity. For example, studies on aza-vesamicol derivatives have determined their binding affinities for sigma receptors through competitive binding assays, yielding K_i values in the nanomolar range for the most potent compounds. nih.gov Similarly, the affinity of certain N-(indol-3-ylglyoxylyl)amine derivatives for the benzodiazepine receptor has been quantified, with the most active compounds showing K_i values in the sub-micromolar range. nih.gov

Molecular dynamics (MD) simulations provide a computational lens to observe the dynamic nature of ligand-protein interactions. These simulations can reveal:

Conformational changes in the receptor upon ligand binding.

The stability of the ligand within the binding site over time.

The role of water molecules in mediating ligand-receptor interactions.

While specific receptor binding and molecular dynamics studies for this compound are not documented in publicly available literature, the principles are broadly applicable. The isobutyl and methoxy groups would be expected to play significant roles in defining the binding affinity and selectivity for a putative receptor.

Illustrative Receptor Binding Affinities for Methoxybenzene Derivatives:

| Receptor Target | Compound Scaffold | K_i (nM) | Assay Type |

| Sigma-1 Receptor | Aza-vesamicol derivative | < 20 | Radioligand Displacement |

| Benzodiazepine Receptor | N-(indol-3-ylglyoxylyl)amine derivative | 85 - 510 | [3H]flunitrazepam Displacement |

| Retinoic Acid Receptor α | Indene derivative | 14.88 - 24.25 | Competitive Binding Assay |

This table contains data for various methoxybenzene-containing compounds to illustrate how receptor binding affinities are reported. nih.govnih.govmdpi.com

Elucidation of Cellular Pathways Modulated by Anisole Derivatives via Defined Molecular Targets

Once a molecular target (e.g., an enzyme or receptor) is identified, the next step is to understand how modulation of this target by a compound like an anisole derivative affects broader cellular pathways. These pathways are complex networks of interacting proteins that control cellular processes such as proliferation, differentiation, and apoptosis.

For example, the Hedgehog (Hh) signaling pathway is crucial in embryonic development and can contribute to cancer when aberrantly activated. nih.gov Research on 2-methoxybenzamide derivatives has shown that they can inhibit the Hh pathway by targeting the Smoothened (Smo) receptor, a key component of this pathway. nih.gov This inhibition can lead to the suppression of downstream transcription factors and ultimately inhibit the growth of cancer cells. nih.gov

Another example is the mitogen-activated protein kinase (MAPK) cascade, which is frequently altered in cancers and regulates cellular activities like proliferation and survival. nih.gov Certain polyphenols, some of which contain methoxybenzene moieties, have been shown to modulate the MAPK pathway, leading to antiproliferative effects. nih.gov

Cellular Pathways Potentially Modulated by Anisole Derivatives:

| Pathway | Key Molecular Target(s) | Potential Cellular Outcome |

| Hedgehog Signaling | Smoothened (Smo) Receptor | Inhibition of tumorigenesis |

| MAPK/ERK Signaling | RAF, MEK, ERK Kinases | Regulation of cell proliferation and survival |

| PI3K/Akt/mTOR Signaling | PI3K, Akt, mTOR Kinases | Control of cell growth and metabolism |

| NF-κB Signaling | IKK, NF-κB | Modulation of inflammation and immune response |

This table provides examples of major cellular signaling pathways and their key components that could be modulated by bioactive small molecules like anisole derivatives.

Structure-Activity Relationship (SAR) Methodologies for Investigating Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a compound and assessing how these changes affect its biological activity. The goal is to identify the key chemical features (pharmacophores) responsible for the desired biological effect and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.

For a molecule like this compound, an SAR study would involve synthesizing analogs with variations in:

The Alkyl Group: Replacing the isobutyl group with other alkyl chains (e.g., n-butyl, sec-butyl, tert-butyl) or cyclic groups to probe the size and shape of the hydrophobic pocket.

The Methoxy Group: Shifting the position of the methoxy group (ortho, meta, para) or replacing it with other substituents (e.g., ethoxy, hydroxyl, halogen) to investigate the role of electronic effects and hydrogen bonding.

The Aromatic Ring: Introducing additional substituents onto the benzene ring to explore further interactions with the biological target.

For instance, in a series of indene derivatives designed as retinoic acid receptor α agonists, SAR studies revealed that an alkoxyl group was generally not well-tolerated, especially at a specific position. mdpi.com However, the presence of an alkoxyl group in combination with an isopropyl group did contribute positively to binding affinity. mdpi.com

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for accelerating drug discovery. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities.

Steps in QSAR Modeling:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that best correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Design and Synthesis of Analogs for SAR Studies

Comprehensive searches of scientific literature did not yield specific studies on the design and synthesis of analogs for this compound for the purpose of structure-activity relationship (SAR) investigations. In the absence of direct research on this compound, a general methodology for such studies can be described.

SAR studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. This is typically achieved by systematically modifying the structure of a lead compound and observing how these changes affect its interaction with a biological target.

The design of analogs would likely involve modifications to three key regions of the this compound molecule:

The Isobutyl Group: Modifications could include altering the chain length (e.g., propyl, pentyl), introducing branching (e.g., sec-butyl, tert-butyl), or incorporating cyclic structures (e.g., cyclobutyl).

The Methoxy Group: This group could be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) or with functional groups that have different electronic properties (e.g., hydroxyl, amino, halogen).

The Benzene Ring: The position of the substituents could be altered (e.g., moving the isobutyl or methoxy group to the meta or ortho positions). Additionally, other aromatic or heterocyclic rings could be substituted for the benzene ring.

The synthesis of these analogs would employ standard organic chemistry reactions. For instance, variations in the isobutyl group could be achieved through Friedel-Crafts alkylation of methoxybenzene with different alkyl halides. Modifications to the methoxy group might involve demethylation to the corresponding phenol, followed by etherification with various alkyl halides.

Once synthesized, the biological activity of these analogs would be evaluated in relevant in vitro assays. The resulting data would then be analyzed to identify structural features that are critical for activity, leading to a pharmacophore model.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Analog | Modification from this compound | Rationale for Synthesis |

| 1-Propyl-4-methoxybenzene | Shorter alkyl chain | Investigate the effect of alkyl chain length on activity. |

| 1-tert-Butyl-4-methoxybenzene | Increased branching of the alkyl group | Explore the impact of steric bulk on receptor binding. |

| 4-Isobutylaniline | Replacement of methoxy with an amino group | Assess the role of hydrogen bond donating capability. |

| 4-Isobutylphenol (B1593399) | Replacement of methoxy with a hydroxyl group | Determine the importance of the methyl group on the oxygen. |

| 2-Isobutyl-1-methoxybenzene | Altered substitution pattern | Evaluate the influence of substituent position on activity. |

This table is illustrative and not based on published experimental data for this compound.

In Silico Screening and Predictive Modeling for Potential Molecular Targets

As with SAR studies, specific in silico screening and predictive modeling studies for this compound to identify its potential molecular targets have not been reported in the available scientific literature. However, the general principles of these computational techniques can be outlined.